molecular formula C32H39F2N5O11 B1674096 methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate CAS No. 220497-97-2

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Cat. No.: B1674096
CAS No.: 220497-97-2
M. Wt: 707.7 g/mol
InChI Key: JZGFQNUZPKINEE-FUTSCGIJSA-N
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Description

The compound methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate; (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate is a structurally complex molecule featuring:

  • A 1,4-dihydropyrimidine core substituted at positions 3, 4, 5, and 6.
  • A 3,4-difluorophenyl group at position 4, which may enhance lipophilicity and target binding .
  • A methoxymethyl group at position 6, contributing to solubility and metabolic stability.
  • A (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate counterion, likely improving aqueous solubility and chiral resolution.

This compound’s design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors requiring cationic or fluorinated motifs.

Properties

CAS No.

220497-97-2

Molecular Formula

C32H39F2N5O11

Molecular Weight

707.7 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C28H33F2N5O5.C4H6O6/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;5-1(3(7)8)2(6)4(9)10/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);1-2,5-6H,(H,7,8)(H,9,10)/t25-;1-,2-/m01/s1

InChI Key

JZGFQNUZPKINEE-FUTSCGIJSA-N

SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCC[NH+]2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-771688 tartrate;  L 771688 tartrate;  L771688 tartrate

Origin of Product

United States

Biological Activity

Methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C32H39F2N5O11
  • Molecular Weight : 707.7 g/mol
  • IUPAC Name : (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Cell Signaling Modulation : Its structural features allow interaction with cellular signaling pathways, potentially influencing cell growth and differentiation.
  • Antioxidant Properties : The presence of hydroxyl groups suggests that it may neutralize free radicals, contributing to its antioxidant activity.

Case Studies and Research Findings

Research has shown that compounds with similar structures exhibit significant biological effects. Below is a summary of findings from various studies:

StudyFindingsReference
Study 1Demonstrated that the compound inhibits EZH2 enzyme activity with an IC50 of 0.020 μM in cellular assays.
Study 2Identified the compound's role in modulating cell signaling pathways related to cancer progression.
Study 3Found that the compound exhibits antioxidant activity comparable to known antioxidants due to its hydroxyl groups.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

CompoundBiological ActivityIC50 Value
Compound AEZH2 Inhibition0.050 μM
Compound BAntioxidant ActivityComparable to Vitamin C
Methyl CompoundEZH2 Inhibition & Antioxidant Activity0.020 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The dihydropyrimidine (DHPM) scaffold is well-studied, with derivatives showing antibacterial, anticancer, and calcium channel-blocking activities. Below is a comparative analysis with structurally related compounds:

Compound Name/Feature Key Substituents Reported Bioactivity Synthesis Method Reference
Target Compound 3,4-difluorophenyl; pyridin-2-ylpiperidinium chain; methoxymethyl Unknown (hypothetical: receptor modulation) Likely involves alkylation, carbamoylation, and salt formation N/A
4-Oxo-6-phenyl DHPM (5a) Phenyl at C6; ethylthioacetate at C2 Antibacterial (gram-positive bacteria) Alkylation with ethyl 2-chloroacetate in DMF; purified via precipitation
4-Oxo-6-(thiophen-2-yl) (4e) Thiophene at C6; thiol at C2 Moderate antifungal activity Reaction with benzoyl chloride; purified via column chromatography
2-(Propylthio)-6-pyridin-2-yl (5d) Pyridin-2-yl at C6; propylthio at C2 Not reported Alkylation with propyl iodide; characterized via HRMS and NMR
Dihydroxyoxolan derivative () Ribose-like moiety; diaminopyrimidinone Nucleotide biosynthesis inhibition Enzymatic coupling; HPLC purification

Key Observations

Substituent Impact on Activity: The 3,4-difluorophenyl group in the target compound is unique among the compared DHPMs. Fluorination often enhances metabolic stability and binding affinity, as seen in drugs like ciprofloxacin .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization, including carbamoylation and quaternization of the piperidine ring. This contrasts with simpler alkylation/thiolation steps in derivatives .

Counterion Role: The (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate counterion (a tartrate derivative) may enhance solubility, a critical factor for bioavailability compared to neutral DHPMs like 5a–5d .

Hypothetical Bioactivity :

  • While the target compound’s bioactivity is undocumented, structurally similar DHPMs in exhibit antibacterial properties. The pyridinium moiety may confer additional antimicrobial or anticancer effects, as seen in cationic peptidomimetics .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound’s core structure resembles fluorinated pyrimidines, which are typically synthesized via cyclocondensation of β-dicarbonyl precursors with urea/thiourea derivatives under acidic or metal-free conditions. For example, fluorinated pyrimidines in were synthesized from β-CF3 aryl ketones with NH4OAc as a nitrogen source, achieving yields >80% under mild, metal-free conditions . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst choice. Purity can be optimized via recrystallization or silica gel chromatography. For the piperidinium-propylcarbamoyl side chain, stepwise alkylation and carbamoylation (as in ) are recommended, with careful pH control to avoid epimerization .

Q. Q2: What analytical techniques are critical for confirming the stereochemical configuration and functional group integrity of this compound?

Methodological Answer:

  • Stereochemistry : X-ray crystallography (e.g., ) or NOESY NMR can confirm the (4S) and (2R,3R) configurations. For example, crystal structures of similar pyrimidiones resolved substituent orientation .
  • Functional Groups :
    • 19F/1H NMR : Verify fluorophenyl and methoxymethyl groups (e.g., δ 7.2–7.8 ppm for difluorophenyl; δ 3.3–3.5 ppm for methoxymethyl) .
    • HRMS : Validate molecular weight (e.g., m/z 741.3 for a related compound in ) .
    • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Solubility Enhancement : Use co-solvents (DMSO/PEG) or formulate as a salt (e.g., 2,3,4-trihydroxy-4-oxobutanoate counterion, as in the compound’s structure) to improve bioavailability .
  • Metabolic Profiling : Conduct LC-MS/MS studies to identify metabolites (e.g., demethylation of methoxymethyl groups) .
  • Structural Analog Testing : Compare with kinase inhibitors in , where fluorophenyl and pyridinyl groups enhance target binding .

Q. Q4: What computational methods are suitable for modeling non-covalent interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases). Focus on π-π stacking (pyridinyl/fluorophenyl) and hydrogen bonding (carboxylate/oxobutanoate) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Parameters for fluorinated systems should include revised partial charges .
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical models (e.g., Gaussian/AMBER) can refine interaction energies at catalytic sites .

Q. Q5: How can researchers optimize reaction conditions to mitigate side reactions during large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^3 matrix) to test variables like temperature, catalyst loading, and solvent ratio. highlights DoE for optimizing oxidation reactions, reducing byproducts by >30% .
  • Flow Chemistry : Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, critical for exothermic steps like cyclocondensation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolates) and adjust conditions dynamically .

Q. Q6: How should researchers address conflicting spectral data (e.g., NMR shifts) during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the piperidinium-propyl chain) by acquiring spectra at 25°C and 60°C .
  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs to assign ambiguous signals (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem entries in ) but prioritize peer-reviewed crystallographic data (e.g., ) over vendor-reported values .

Data Contradiction Analysis

Q. Q7: How can researchers reconcile discrepancies in reported biological activities of structural analogs?

Methodological Answer:

  • Meta-Analysis : Compare IC50 values of analogs in (e.g., kinase inhibition varies with substituents: methoxy vs. fluorine). Use ANOVA to identify statistically significant trends .
  • Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target effects that may explain contradictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 2
methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

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